molecular formula C10H17N5O2 B1492682 ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2098122-29-1

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1492682
CAS No.: 2098122-29-1
M. Wt: 239.27 g/mol
InChI Key: JIKYCKPMYZYOIE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,3-triazole moiety substituted with an aminomethyl group. The ethyl carboxylate ester at the pyrrolidine nitrogen enhances solubility and modulates pharmacokinetic properties. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction widely used for constructing 1,4-disubstituted triazoles . Its structural complexity and functional groups make it a candidate for drug discovery, particularly in targeting protein-protein interactions or enzyme active sites.

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)triazol-1-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKYCKPMYZYOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H28N6O3
  • Molecular Weight : 352.43 g/mol
  • IUPAC Name : Ethyl N-[[1-[(3R,5S)-5-(diethylcarbamoyl)pyrrolidin-3-yl]triazol-4-yl]methyl]-N-methylcarbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies indicate strong binding affinity to the active sites of enzymes like 11β-HSD1, which plays a role in steroid metabolism .
  • Antimicrobial Activity : Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro evaluations demonstrated that derivatives of similar triazole structures exhibit significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Pharmacological Effects

The following pharmacological effects have been reported:

  • Antibacterial Properties : Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Cytotoxicity : Studies evaluating the cytotoxic effects on cancer cell lines have shown that certain triazole derivatives can induce apoptosis in malignant cells, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

Several research articles have documented the biological activities of related compounds:

StudyFindings
Hartikka & Arvidsson (2008)Demonstrated that triazole derivatives can enhance reactivity in catalytic processes, indicating potential applications in synthetic chemistry .
MDPI Study (2024)Identified antibacterial activities of pyrrole derivatives with triazole moieties, emphasizing their role as lead compounds for antibiotic development .
ACS Journal (2020)Reported on the selective inhibition of kinases by triazole-based compounds, showcasing their therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent. The triazole moiety is known for its bioactivity, which can be harnessed in drug design.

Case Studies

  • Antimicrobial Activity : Compounds containing the triazole ring have shown significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth .
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. A study highlighted the synthesis of triazole-containing compounds that exhibited cytotoxic effects on human cancer cell lines .

Agriculture

The compound's structure suggests potential applications in agricultural chemistry, particularly as fungicides or herbicides. The incorporation of the triazole group is known to enhance the efficacy of agricultural chemicals.

Applications

  • Fungicidal Activity : Triazole-based compounds are widely used in agriculture to control fungal diseases in crops. This compound could be explored for developing new fungicides with improved efficacy and reduced environmental impact .

Materials Science

In materials science, the unique properties of this compound can be utilized for creating advanced materials.

Research Insights

  • Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with three analogs based on substituents, heterocyclic core, and applications:

Compound Name Substituents on Triazole Heterocyclic Ring Ester Group Key Properties/Applications References
Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (Target) 4-Aminomethyl Pyrrolidine Ethyl carboxylate Potential protease inhibitors, enhanced hydrophilicity
(3R,4R)-tert-butyl 3-(4-(pyridin-3-yl)-1H-triazol-1-yl)-4-(trifluoromethylbenzyloxy)pyrrolidine-1-carboxylate 4-Pyridinyl Pyrrolidine tert-Butyl carboxylate YAP-TEAD disruptor (anticancer applications)
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 4-Cyclopropyl Pyridine Ethyl carboxylate Coordination chemistry ligand, synthetic intermediate
1-(Pyridine-2-yl)-1,2,3-triazole derivatives Variable (alkyl, aryl, azido-sugar) Pyridine/other Variable Biologically active ligands, antimicrobial agents
Key Observations:

Triazole Substituents: The aminomethyl group in the target compound introduces a primary amine, enhancing hydrogen-bonding capability and solubility compared to hydrophobic groups like pyridinyl (Compound 6) or cyclopropyl (). This may improve target binding in aqueous environments . Pyridinyl (Compound 6) and cyclopropyl () substituents prioritize steric and electronic effects, favoring interactions with aromatic or hydrophobic binding pockets .

Ester Groups: Ethyl carboxylate (target compound and ) balances lipophilicity and metabolic stability.

Physicochemical Properties

Property Target Compound Compound 6 Compound
Molecular Weight (g/mol) ~280 (estimated) 575.5 273.3
LogP ~0.5 (predicted) 3.2 1.8
Hydrogen Bond Donors 2 (NH₂, NH) 1 (NH) 1 (NH)

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves:

  • Step 1: Preparation of the pyrrolidine-1-carboxylate ester scaffold.
    The pyrrolidine ring bearing an ethyl carboxylate group at the nitrogen (N1) position is synthesized or procured as the starting material. Esterification of pyrrolidine-3-carboxylic acid with ethanol under acidic catalysis is a common route to obtain ethyl pyrrolidine-1-carboxylate derivatives.

  • Step 2: Introduction of an azide or alkyne functionality on the pyrrolidine ring.
    Functionalization at the 3-position of the pyrrolidine ring with an azide or alkyne group is achieved via substitution or addition reactions. For example, halogenation followed by azide displacement or direct propargylation can be employed.

  • Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
    The key step involves the "click" reaction between an azide and an alkyne to form the 1,2,3-triazole ring. This reaction is highly regioselective and efficient, producing the 1,4-disubstituted triazole ring characteristic of the target compound.

  • Step 4: Introduction of the aminomethyl substituent at the 4-position of the triazole ring.
    This can be achieved by reductive amination of a 4-formyl-1,2,3-triazole intermediate or by using an azidomethyl precursor that is subsequently reduced to the aminomethyl group.

Detailed Preparation Methods

Step Reaction Type Reagents & Conditions Notes & Outcomes
1. Esterification Acid-catalyzed esterification Pyrrolidine-3-carboxylic acid, ethanol, catalytic sulfuric acid, reflux Yields ethyl pyrrolidine-1-carboxylate; standard method with high yield (~80-90%)
2. Azide/Alkyne Functionalization Halogenation followed by nucleophilic substitution or direct propargylation Halogenating agent (e.g., NBS), sodium azide or propargyl bromide, solvent (DMF or acetonitrile), room temperature to reflux Introduces azide or alkyne at 3-position; regioselectivity controlled by reaction conditions
3. CuAAC Cycloaddition Copper(I) catalysis CuSO4/sodium ascorbate in t-BuOH/H2O mixture, room temperature Forms 1,4-disubstituted 1,2,3-triazole ring efficiently with >90% yield; mild conditions preserve stereochemistry
4. Aminomethyl Introduction Reductive amination or azide reduction Formaldehyde and reducing agent (NaBH3CN) or catalytic hydrogenation (Pd/C, H2) Converts aldehyde or azidomethyl group to aminomethyl substituent; high selectivity and yield

Research Findings and Optimization Notes

  • Solvent Selection:
    Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for azide substitution and cycloaddition steps to ensure solubility and reaction rate optimization.

  • Catalyst and Base Choices:
    Copper sulfate with sodium ascorbate is the standard catalyst system for CuAAC, providing in situ generation of Cu(I) and minimizing side reactions. Bases like triethylamine are avoided in some steps to prevent side reactions.

  • Purification Techniques:
    Isolation of intermediates and final product is achieved by crystallization, filtration, and chromatographic methods. Washing with water and organic solvents (ethyl acetate, dichloromethane) removes impurities.

  • Yield and Purity:
    Reported yields for similar pyrrolidine-triazole compounds exceed 85% for the cycloaddition step, with final product purity >95% by HPLC.

  • Stereochemistry Control:
    Maintaining stereochemistry at the pyrrolidine ring is critical. Analytical methods such as chiral HPLC are used to verify enantiomeric purity during synthesis.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Solvent DMF, Acetonitrile, t-BuOH/H2O (1:1) Enhances solubility and reaction rate
Temperature Room temperature to reflux Mild temperatures preserve stereochemistry and reduce side-products
Catalyst CuSO4 + Sodium Ascorbate High regioselectivity and yield
Base Avoid triethylamine in sensitive steps Prevents side reactions
Purification Crystallization, filtration, chromatography Achieves purity >95%
Reaction Time 2-24 hours depending on step Longer times improve conversion but risk decomposition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, and how can yield be improved?

  • The compound can be synthesized via click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution. Evidence from similar triazole-pyrrolidine derivatives (e.g., compound 189 in ) shows that yields (~28%) may be low due to competing side reactions. To improve yield:

  • Use high-purity starting materials (e.g., ethyl 3-azidopyrrolidine-1-carboxylate and propargylamine derivatives).
  • Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours).
  • Purify via silica gel chromatography with petroleum ether/acetone gradients (2:1 v/v) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Key NMR signals include:

  • 1H NMR : Peaks at δ ~1.2–1.5 ppm (ethyl ester CH3), ~3.8–4.2 ppm (pyrrolidine N-CH2 and ester OCH2), ~5.1–5.2 ppm (triazole CH), and ~7.3–7.8 ppm (aromatic protons if present).
  • 13C NMR : Ester carbonyl at ~165–170 ppm, triazole carbons at ~120–150 ppm.
    • Compare with published spectra of analogous triazole-pyrrolidine esters (e.g., and ) to validate structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Follow general laboratory safety guidelines ():

  • Wear PPE (gloves, goggles, lab coat).
  • Avoid inhalation or skin contact due to potential toxicity of aminomethyl-triazole derivatives.
  • Store in a cool, dry environment (<4°C) to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects in the triazole ring influence the compound’s reactivity and stability?

  • The triazole’s electron-deficient nature (due to conjugation) enhances hydrogen-bonding interactions and stability. highlights bond shortening in triazole C–N bonds (1.28–1.36 Å vs. typical 1.47 Å), indicating significant electron delocalization. This affects:

  • Reactivity : Triazole acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., enzymes).
  • Stability : Intramolecular C–H⋯O/N hydrogen bonds stabilize the molecular configuration .

Q. What computational methods can predict the compound’s bioactivity or binding affinity?

  • Use quantum chemical calculations (e.g., DFT) to model electronic properties and reaction pathways ().
  • Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., kinases or GPCRs) by analyzing:

  • Hydrogen-bonding sites (triazole NH and ester carbonyl).
  • Hydrophobic interactions (pyrrolidine ring).
    • Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Example: A study reports 28% yield (), while another achieves 75% after optimization (). To resolve discrepancies:

  • Re-examine reaction conditions : Catalyst loading (e.g., Cu(I) for click chemistry), solvent polarity, and purification methods.
  • Characterize byproducts : Use LC-MS or HPLC to identify competing pathways (e.g., hydrolysis of the ester group).
  • Standardize protocols : Adopt ICReDD’s computational-experimental feedback loop () to refine synthetic routes .

Methodological Guidance

Q. What techniques are recommended for analyzing hydrogen-bonding interactions in this compound?

  • X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯O/N bonds) as in .
  • FT-IR spectroscopy : Identify NH stretching (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
  • DFT calculations : Simulate hydrogen-bond strengths and molecular electrostatic potentials .

Q. How can researchers design derivatives with enhanced pharmacological properties?

  • Modify substituents : Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (logP).
  • Introduce bioisosteres : Substitute the aminomethyl group with a guanidine or urea moiety to improve solubility.
  • Assay in vitro : Test derivatives for cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

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